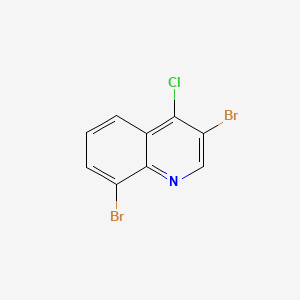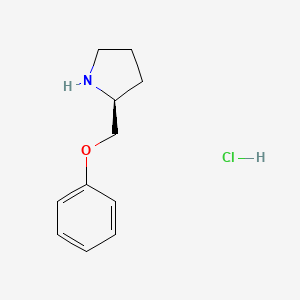
(S)-2-(phenoxymethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(phenoxymethyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a phenoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with phenoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (S)-enantiomer.
化学反应分析
Types of Reactions
(S)-2-(phenoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.
科学研究应用
(S)-2-(phenoxymethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural rigidity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
®-2-(phenoxymethyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2-(phenoxymethyl)pyrrolidine: The non-chiral version of the compound, lacking the specific (S)-configuration.
Phenoxymethylpyrrolidines: A class of compounds with similar structures but different substituents on the pyrrolidine ring or phenoxymethyl group.
Uniqueness
(S)-2-(phenoxymethyl)pyrrolidine hydrochloride is unique due to its specific (S)-configuration, which can impart distinct stereochemical properties and biological activities. This enantiomer may exhibit higher selectivity and potency in certain applications compared to its ®-counterpart or non-chiral analogs.
属性
IUPAC Name |
(2S)-2-(phenoxymethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPNGMXJUGQPP-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174213-52-6 |
Source


|
| Record name | Pyrrolidine, 2-(phenoxymethyl)-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174213-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)
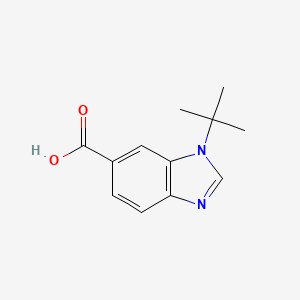
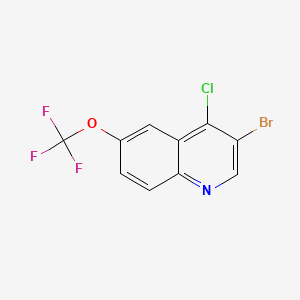
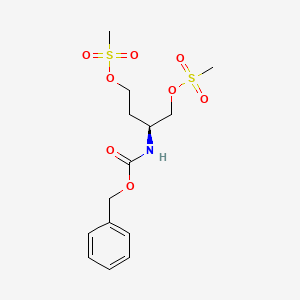
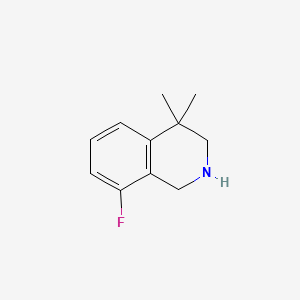
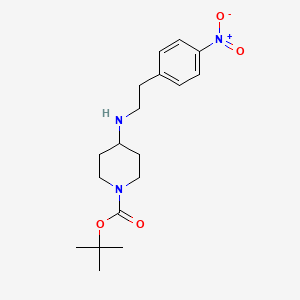
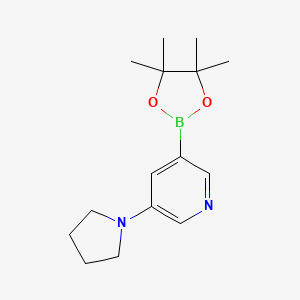
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
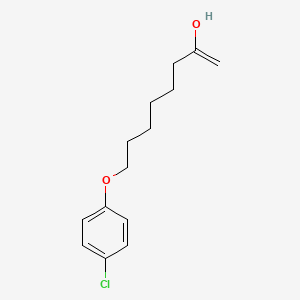
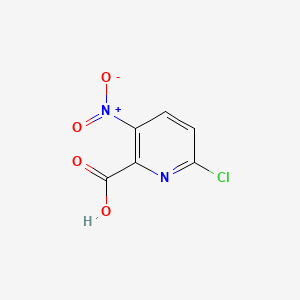
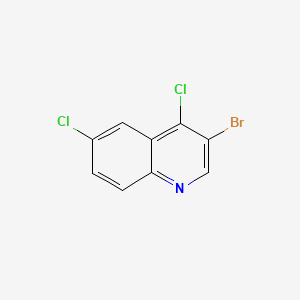
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)
![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)
